Abarelix Acetate

Description

GnRH Physiology and the Hypothalamic-Pituitary-Gonadal (HPG) Axis

The hypothalamic-pituitary-gonadal (HPG) axis is a complex and tightly regulated neuroendocrine system that governs reproductive function in both males and females. wikipedia.orgteachmephysiology.comfiveable.me This axis involves a cascade of hormonal signals originating from the hypothalamus, influencing the pituitary gland, and ultimately controlling the function of the gonads (testes and ovaries). wikipedia.orgfiveable.me

The process is initiated by the pulsatile secretion of Gonadotropin-Releasing Hormone (GnRH) from specialized neurons in the hypothalamus. wikipedia.orgnih.gov This pulsatile release is crucial for maintaining normal reproductive function. wikipedia.org GnRH travels through the hypophyseal portal system to the anterior pituitary gland, where it stimulates the synthesis and release of two critical gonadotropins: Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). wikipedia.orgmsu.eduglowm.com

In males, LH stimulates the Leydig cells in the testes to produce testosterone (B1683101), the primary male sex hormone. FSH, on the other hand, acts on the Sertoli cells to support spermatogenesis. teachmephysiology.comwikilectures.eu In females, the hormonal control is cyclical. FSH stimulates the growth of ovarian follicles, while a surge in LH triggers ovulation. wikipedia.orgwikilectures.eu The developing follicles produce estrogen, and after ovulation, the corpus luteum produces both estrogen and progesterone (B1679170). teachmephysiology.com These gonadal steroids, testosterone in males and estrogen and progesterone in females, exert feedback control on the hypothalamus and pituitary, modulating the release of GnRH, LH, and FSH to maintain hormonal balance. teachmephysiology.comyoutube.com

| Hormone | Source | Primary Target | Primary Function in Males | Primary Function in Females |

|---|---|---|---|---|

| Gonadotropin-Releasing Hormone (GnRH) | Hypothalamus | Anterior Pituitary | Stimulates the release of LH and FSH. wikipedia.orgmsu.edu | |

| Luteinizing Hormone (LH) | Anterior Pituitary | Gonads (Testes/Ovaries) | Stimulates testosterone production. wikilectures.eu | Triggers ovulation and stimulates progesterone production. wikipedia.org |

| Follicle-Stimulating Hormone (FSH) | Anterior Pituitary | Gonads (Testes/Ovaries) | Supports spermatogenesis. teachmephysiology.com | Stimulates ovarian follicle growth and estrogen production. wikipedia.org |

| Testosterone | Testes (Leydig Cells) | Multiple Tissues | Development of male secondary sexual characteristics, spermatogenesis. | - |

| Estrogen | Ovaries (Follicles) | Multiple Tissues | - | Development of female secondary sexual characteristics, regulation of the menstrual cycle. |

| Progesterone | Ovaries (Corpus Luteum) | Uterus | - | Prepares the uterus for pregnancy. |

The actions of GnRH are mediated by its specific receptor, the Gonadotropin-Releasing Hormone Receptor (GnRH-R). The GnRH-R is a member of the G protein-coupled receptor (GPCR) superfamily, characterized by seven transmembrane domains. nih.govnih.govwikipedia.org The human GnRH receptor gene is located on chromosome 4q13 and consists of three exons and two introns. drugbank.com Upon binding of GnRH, the receptor undergoes a conformational change, leading to the activation of intracellular signaling pathways. unimi.it

GnRH receptors are primarily expressed on the surface of gonadotrope cells in the anterior pituitary gland. wikipedia.org However, their expression has also been identified in various other tissues, including the brain, reproductive organs (ovaries, testes, endometrium, and prostate), and in some cancer cells, suggesting that GnRH may have direct effects beyond the pituitary. wikipedia.orgunimi.itfrontiersin.org The structure of the GnRH receptor, particularly its lack of a C-terminal tail which is common in other GPCRs, influences its regulation and signaling properties. nih.gov

Evolution of GnRH Antagonists within Endocrine Therapeutics

The discovery of GnRH in the 1970s opened the door to the development of synthetic analogs to modulate the HPG axis for therapeutic purposes. glowm.comoup.com The initial focus was on creating GnRH agonists, which, after an initial stimulatory phase, lead to a profound suppression of gonadotropin and sex hormone levels. nih.govnih.gov These agonists have been widely used in the treatment of hormone-dependent diseases such as prostate cancer, breast cancer, and endometriosis. frontiersin.orgnih.gov

However, the initial surge in gonadotropins and sex hormones caused by GnRH agonists can be clinically detrimental in certain situations, such as in advanced prostate cancer where it can lead to a "flare" phenomenon with worsening of symptoms. wikipedia.org This limitation spurred the development of GnRH antagonists. Unlike agonists, antagonists directly and competitively block the GnRH receptor, leading to an immediate and rapid suppression of LH and FSH without an initial stimulatory phase. wikipedia.orgnih.govoup.com Abarelix was one of the earlier peptide GnRH antagonists to be developed and investigated for clinical use. nih.gov The evolution of these antagonists represents a significant advancement in endocrine therapeutics, offering a more direct and immediate control over the HPG axis. nih.govpharmacologymentor.com

Fundamental Mechanistic Distinction: GnRH Agonists vs. Antagonists

The primary difference between GnRH agonists and antagonists lies in their mechanism of action at the GnRH receptor. differencebetween.comnih.gov

GnRH Agonists: These molecules are structurally similar to native GnRH and bind to the GnRH receptor, initially mimicking the action of the natural hormone. This leads to a transient increase in the secretion of LH and FSH, known as the "flare-up" effect. nih.govyoutube.com However, the continuous stimulation of the GnRH receptors by the agonist leads to their desensitization and downregulation. nih.gov This ultimately results in a profound and sustained suppression of gonadotropin and, consequently, sex hormone production. differencebetween.com

GnRH Antagonists: Abarelix Acetate (B1210297) is a synthetic decapeptide that acts as a competitive antagonist of the GnRH receptor. nih.govmhmedical.comrxlist.com It binds to the GnRH receptors in the pituitary gland, but instead of activating them, it blocks them, preventing the binding of endogenous GnRH. mhmedical.comrxlist.com This direct blockade leads to an immediate and dose-dependent suppression of LH and FSH secretion, thereby reducing the production of testosterone in men and estrogen in women. wikipedia.orgrxlist.com

| Feature | GnRH Agonists | GnRH Antagonists (e.g., Abarelix Acetate) |

|---|---|---|

| Mechanism of Action | Initial stimulation followed by receptor desensitization and downregulation. nih.gov | Direct and competitive blockade of GnRH receptors. mhmedical.comrxlist.com |

| Initial Effect on Gonadotropins | Transient surge ("flare-up") of LH and FSH. nih.govyoutube.com | Immediate and rapid suppression of LH and FSH. wikipedia.orgnih.gov |

| Onset of Therapeutic Effect | Delayed, following the initial surge. | Immediate. wikipedia.org |

| Clinical Implication of Initial Effect | Potential for clinical flare in hormone-sensitive conditions. wikipedia.org | Avoidance of clinical flare. wikipedia.org |

A key advantage of GnRH antagonists like this compound is the prevention of the initial gonadotropin surge. wikipedia.orgnih.gov This surge, characteristic of GnRH agonist therapy, can lead to a temporary increase in testosterone or estrogen levels. wikipedia.org In the context of advanced prostate cancer, this testosterone surge can exacerbate bone pain, urinary obstruction, and other symptoms. wikipedia.org By directly blocking the GnRH receptors, antagonists circumvent this initial stimulatory phase, leading to a rapid and predictable reduction in sex hormone levels. wikipedia.orgoup.com This immediate onset of action is particularly beneficial in clinical situations where a rapid control of hormone levels is required. wikipedia.orgyoutube.com

Properties

IUPAC Name |

(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]-methylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[(2R)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]butanediamide;acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C72H95ClN14O14.C2H4O2/c1-41(2)32-54(64(93)80-53(17-10-11-30-77-42(3)4)72(101)87-31-13-18-60(87)69(98)78-43(5)63(75)92)81-68(97)58(38-62(74)91)84-70(99)61(37-46-22-27-52(90)28-23-46)86(7)71(100)59(40-88)85-67(96)57(36-48-14-12-29-76-39-48)83-66(95)56(34-45-20-25-51(73)26-21-45)82-65(94)55(79-44(6)89)35-47-19-24-49-15-8-9-16-50(49)33-47;1-2(3)4/h8-9,12,14-16,19-29,33,39,41-43,53-61,77,88,90H,10-11,13,17-18,30-32,34-38,40H2,1-7H3,(H2,74,91)(H2,75,92)(H,78,98)(H,79,89)(H,80,93)(H,81,97)(H,82,94)(H,83,95)(H,84,99)(H,85,96);1H3,(H,3,4)/t43-,53+,54+,55-,56-,57-,58-,59+,60+,61+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRHCGBCCWJPSQF-JOOIWXSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N(C)C(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N(C)C(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C74H99ClN14O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1476.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Abarelix Acetate: Molecular and Mechanistic Characterization

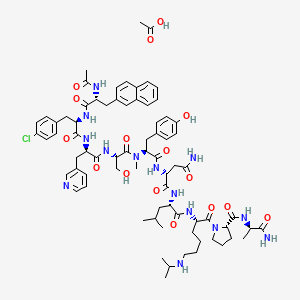

Molecular Structure and Peptide Sequence of Abarelix Acetate (B1210297)

Abarelix is a polypeptide compound composed of a linear sequence of ten natural and non-natural amino acid residues. Its chemical formula is C₇₂H₉₅ClN₁₄O₁₄, with a molecular weight of 1416.08 g/mol .

As a decapeptide, Abarelix consists of ten amino acids linked by peptide bonds. This structure is the foundation of its ability to interact with the GnRH receptor. The specific sequence and modifications of these amino acids confer its antagonistic properties.

The precise sequence and stereochemistry of the amino acids in Abarelix are critical for its biological activity. The sequence is as follows: Acetyl-D-β-naphthylalanyl-D-4-chlorophenylalanyl-D-3-pyridylalanyl-L-seryl-L-N-methyl-tyrosyl-D-asparagyl-L-leucyl-L-N(ε)-isopropyllysyl-L-prolyl-D-alanyl-amide. drugbank.com The use of non-natural D-amino acids and other modifications contributes to its stability and potency as a GnRH antagonist.

| Position | Amino Acid Derivative | Abbreviation |

| 1 | Acetyl-D-β-naphthylalanine | Ac-D-2-Nal |

| 2 | D-4-chlorophenylalanine | D-Phe(4-Cl) |

| 3 | D-3-pyridylalanine | D-3-Pal |

| 4 | L-serine | Ser |

| 5 | L-N-methyl-tyrosine | N-Me-Tyr |

| 6 | D-asparagine | D-Asn |

| 7 | L-leucine | Leu |

| 8 | L-N(ε)-isopropyllysine | Lys(ipr) |

| 9 | L-proline | Pro |

| 10 | D-alanine-amide | D-Ala-NH₂ |

GnRH Receptor Binding Dynamics of Abarelix Acetate

This compound exerts its physiological effects by interacting directly with the gonadotropin-releasing hormone receptor (GnRH-R), which is located in the anterior pituitary gland.

Abarelix functions as a direct and competitive antagonist of the GnRH receptor. medchemexpress.comnanosoftpolymers.commhmedical.com It binds to the receptor without activating it, thereby blocking the binding of the endogenous GnRH. adooq.com This action prevents the downstream signaling cascade that leads to the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). nanosoftpolymers.commhmedical.com By inhibiting the release of these gonadotropins, Abarelix effectively suppresses the production of testosterone (B1683101). nanosoftpolymers.com Unlike GnRH agonists, which cause an initial surge in LH and testosterone, Abarelix provides immediate suppression.

The binding affinity of this compound for the GnRH receptor has been quantified in several studies. A saturation binding study demonstrated a very high affinity of [¹²⁵I]-abarelix for the rat pituitary LHRH receptor, with a dissociation constant (KD) of 0.1 nM. fda.govfda.gov Another study reported a KD of 0.79 nM for the human GnRH receptor. drugbank.com

The half-maximal inhibitory concentration (IC₅₀), a measure of the concentration of a drug that is required for 50% inhibition in vitro, has also been determined. Abarelix exhibited an IC₅₀ of 3.5 nM in HEK293 cells expressing the human GnRH receptor. mhmedical.com Furthermore, in a study with healthy men, the mean IC₅₀ values for the suppression of testosterone, dihydrotestosterone (B1667394) (DHT), FSH, and LH were found to be 2.08, 3.42, 6.43, and 4.25 ng/mL, respectively. nih.gov

| Parameter | Value | Species/System |

| KD | 0.1 nM | Rat pituitary LHRH receptor |

| KD | 0.79 nM | Human GnRH receptor |

| IC₅₀ | 3.5 nM | HEK293 cells expressing human GnRH receptor |

| IC₅₀ (Testosterone) | 2.08 ng/mL | Healthy men |

| IC₅₀ (DHT) | 3.42 ng/mL | Healthy men |

| IC₅₀ (FSH) | 6.43 ng/mL | Healthy men |

| IC₅₀ (LH) | 4.25 ng/mL | Healthy men |

The mechanism of action of Abarelix is characterized by its high selectivity and specificity for the GnRH receptor. cms.gov Its therapeutic effects are directly attributable to its ability to competitively block this specific receptor in the pituitary gland. nanosoftpolymers.commhmedical.com This targeted action prevents the release of gonadotropins, which in turn reduces testosterone levels. The focused interaction with the GnRH receptor minimizes off-target effects that could arise from binding to other receptors.

Comparative Binding Profiles with Other GnRH Antagonists

Abarelix exerts its effects by competitively binding to GnRH receptors in the anterior pituitary gland. The binding affinity of Abarelix and other GnRH antagonists to the human GnRH receptor has been a subject of extensive research to understand their relative potencies. While direct comparative studies under identical conditions are limited, data from various sources allow for a comparative assessment of their binding profiles.

The affinity of Degarelix (B1662521) for the GnRH receptor is reported to be comparable to that of Ganirelix, Abarelix, and Cetrorelix (B55110). mdpi.comnih.gov Specific binding affinity values, expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), provide a more quantitative comparison. A lower value indicates a higher binding affinity.

Interactive Data Table: Comparative Binding Affinities of GnRH Antagonists

| Compound | Binding Affinity (nM) | Measurement Type |

|---|---|---|

| Abarelix | 0.794 | Kd |

| Abarelix | 3.5 | IC50 |

| Degarelix | 1.68 | Ki |

| Degarelix | 3 | IC50 |

| Cetrorelix | 1.21 | IC50 |

| Ganirelix | 0.4 | KD |

Molecular Mechanism of Action of this compound

The pharmacological action of this compound is rooted in its ability to act as a pure antagonist at the GnRH receptor. urology-textbook.com Unlike GnRH agonists, which initially stimulate the receptor before inducing desensitization, Abarelix directly blocks the receptor without any intrinsic agonistic activity. urology-textbook.com This leads to an immediate and profound suppression of gonadotropin secretion.

Direct Inhibition of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) Secretion

By competitively binding to and blocking the GnRH receptors in the anterior pituitary gland, Abarelix directly inhibits the secretion and release of both luteinizing hormone (LH) and follicle-stimulating hormone (FSH). mdpi.comoup.com This immediate blockade prevents the downstream effects of endogenous GnRH, leading to a rapid reduction in circulating LH and FSH levels. doi.org This mechanism of action is a key differentiator from GnRH agonists, which cause an initial surge in LH and FSH before suppression occurs. urology-textbook.com

Downstream Suppression of Gonadal Steroidogenesis (e.g., Testosterone, Dihydrotestosterone)

The inhibition of LH secretion by Abarelix is the critical step in suppressing the production of gonadal steroids. mdpi.comoup.com In males, LH is the primary stimulus for the Leydig cells in the testes to produce testosterone. By blocking LH release, Abarelix effectively shuts down this signaling pathway, leading to a rapid and significant decrease in serum testosterone concentrations. urology-textbook.comoup.com Consequently, the levels of dihydrotestosterone (DHT), a potent androgen derived from testosterone, are also reduced. This suppression of androgen production is the therapeutic basis for its use in hormone-sensitive prostate cancer. oup.com

Reversibility of GnRH Receptor Blockade

The competitive nature of Abarelix's binding to the GnRH receptor implies that its effects are reversible. nih.govcore.ac.uk Upon cessation of treatment, as the concentration of Abarelix in the circulation decreases, endogenous GnRH can once again bind to its receptors, leading to the restoration of the hypothalamic-pituitary-gonadal axis. This reversibility is a characteristic feature of GnRH antagonists and has been demonstrated in preclinical and clinical studies. nih.govcore.ac.uk

Intracellular Signal Transduction Pathway Inhibition by this compound

The binding of GnRH to its receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. Abarelix, by blocking this initial binding, prevents the activation of these downstream pathways.

Gαq/11 Pathway Modulation (PLCβ, DAG, IP3, PKC, Ca2+ Flux)

In pituitary gonadotrope cells, the GnRH receptor is primarily coupled to the Gαq/11 class of G-proteins. oup.com Activation of this pathway by GnRH leads to the stimulation of phospholipase Cβ (PLCβ). oup.comresearchgate.net PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). oup.comresearchgate.net

IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. oup.comnih.gov This rapid increase in intracellular Ca2+ concentration is a key signal for the secretion of LH and FSH. nih.gov Simultaneously, DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). oup.comresearchgate.net

As a competitive antagonist, Abarelix blocks the initial activation of the GnRH receptor by endogenous GnRH. This blockade prevents the dissociation of the Gαq/11 protein and the subsequent activation of PLCβ. Consequently, the production of IP3 and DAG is inhibited, leading to the suppression of intracellular Ca2+ flux and the prevention of PKC activation. oup.com This interruption of the Gαq/11 signaling cascade is the fundamental molecular mechanism by which Abarelix inhibits gonadotropin secretion.

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation (ERK1/2, p38MAPK, JNK)

The direct effects of this compound on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which includes key proteins such as ERK1/2, p38MAPK, and JNK, have not been extensively detailed in publicly available research. However, the broader context of GnRH receptor signaling and the actions of other GnRH antagonists suggest that this pathway is a relevant area of investigation for understanding the full mechanistic profile of Abarelix.

The MAPK pathways are crucial intracellular signaling cascades that regulate a wide array of cellular processes, including proliferation, differentiation, apoptosis, and stress responses. Research on other GnRH antagonists, such as Degarelix, has indicated that they can exert direct effects on prostate cells, and that these effects are associated with modulation of the MAPK pathway. For instance, a transcriptomic analysis of BPH-1 cells treated with Degarelix revealed that the biological processes affected were related to the MAPK pathway, among others. This suggests that the antiproliferative effects of GnRH antagonists may, in part, be mediated through this signaling cascade.

While specific data on Abarelix is limited, the table below summarizes the known involvement of MAPK pathway components in cellular processes, providing a framework for the potential, yet unconfirmed, modulatory effects of Abarelix.

| MAPK Pathway Component | General Function in Cellular Signaling |

| ERK1/2 | Primarily involved in cell proliferation, differentiation, and survival. |

| p38MAPK | Typically activated in response to cellular stress, inflammation, and apoptosis. |

| JNK | Plays a key role in the cellular response to stress, and is involved in apoptosis and inflammation. |

Inhibition of Inositol Phosphate (B84403) Accumulation

The binding of GnRH to its receptor is known to activate intracellular signaling pathways, a key one being the stimulation of phosphoinositide turnover, leading to the accumulation of inositol phosphates (IPs). This process is a critical step in the signaling cascade that ultimately results in the release of LH and FSH.

Studies on the GnRH receptor have demonstrated that its activation leads to the hydrolysis of phosphoinositides, which can be measured by the accumulation of [3H]inositol phosphates. Research has shown that this GnRH-stimulated production of inositol phosphates can be effectively blocked by the action of a GnRH antagonist. This antagonistic action is a core component of how these compounds inhibit the downstream effects of GnRH signaling.

The table below outlines the key steps in the GnRH-mediated inositol phosphate signaling pathway and the presumed point of inhibition by this compound.

| Step in Signaling Pathway | Description | Presumed Effect of this compound |

| 1. GnRH Binding | GnRH binds to its receptor on the pituitary gonadotrope cell. | Abarelix competitively blocks this binding. |

| 2. G-Protein Activation | The GnRH receptor, upon activation, couples to and activates G-proteins. | This step is prevented due to receptor blockade. |

| 3. Phospholipase C Activation | Activated G-proteins stimulate phospholipase C (PLC). | PLC is not activated. |

| 4. Inositol Phosphate Production | PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). | The production of IP3 and DAG is inhibited. |

| 5. Downstream Signaling | IP3 and DAG lead to calcium mobilization and protein kinase C activation, respectively, culminating in LH and FSH release. | The entire downstream signaling cascade is suppressed. |

Preclinical Pharmacological Investigations of Abarelix Acetate

In Vivo Receptor Binding Studies in Animal Models

Preclinical studies have characterized the affinity of Abarelix Acetate (B1210297) for GnRH receptors and its impact on receptor density in key endocrine tissues.

Affinity and Effect on Receptor Density in Pituitary, Testis, and Adrenal Gland

In vitro and in vivo studies in animal models have established Abarelix Acetate's binding characteristics and its effects on GnRH receptor populations. Investigations in rat tissues revealed that this compound exhibits an apparent affinity for GnRH receptors in a rank order of pituitary > testes >> adrenals fda.gov. Specifically, saturation binding studies demonstrated a very high affinity (KD of 0.1 nM) for the rat pituitary LHRH receptor fda.gov. The median inhibitory concentrations (IC50) for this compound in suppressing testosterone (B1683101) (T), dihydrotestosterone (B1667394) (DHT), FSH, and LH were reported as 2.08, 3.42, 6.43, and 4.25 ng/mL, respectively nih.gov.

Furthermore, treatment with this compound significantly impacted GnRH receptor density. When administered as a depot formulation (10 mg/kg intramuscularly on days 1 and 15), it decreased pituitary receptor density by 90% and testicular receptor density by 40% fda.gov. Acute treatment with an injectable solution (100 µg/kg subcutaneously for 30 days) resulted in a 60% decrease in pituitary receptor density and a 40% decrease in testicular receptor density, with no apparent decrease in specific binding observed in the adrenal glands fda.gov.

Table 1: Receptor Binding Affinity and Receptor Density Changes of this compound

| Parameter | Value | Tissue/Hormone | Model/Study Type | Citation |

| Affinity Rank Order | Pituitary > Testes >> Adrenals | Various | Rat | fda.gov |

| Receptor Binding Affinity (KD) | 0.1 nM | Pituitary | Rat | fda.gov |

| IC50 for Testosterone (T) suppression | 2.08 ng/mL | Pituitary | In vitro/in vivo | nih.gov |

| IC50 for Dihydrotestosterone (DHT) suppression | 3.42 ng/mL | Pituitary | In vitro/in vivo | nih.gov |

| IC50 for FSH suppression | 6.43 ng/mL | Pituitary | In vitro/in vivo | nih.gov |

| IC50 for LH suppression | 4.25 ng/mL | Pituitary | In vitro/in vivo | nih.gov |

| Receptor Density Decrease (Depot, 10mg/kg IM) | 90% | Pituitary | Rat | fda.gov |

| Receptor Density Decrease (Depot, 10mg/kg IM) | 40% | Testis | Rat | fda.gov |

| Receptor Density Decrease (Depot, 10mg/kg IM) | No apparent decrease | Adrenals | Rat | fda.gov |

| Receptor Density Decrease (Injectable, 100µg/kg SC) | 60% | Pituitary | Rat | fda.gov |

| Receptor Density Decrease (Injectable, 100µg/kg SC) | 40% | Testis | Rat | fda.gov |

| Receptor Density Decrease (Injectable, 100µg/kg SC) | No apparent decrease | Adrenals | Rat | fda.gov |

Pharmacodynamic Characterization in Preclinical Models

The pharmacodynamic effects of this compound were evaluated in preclinical models, demonstrating its rapid and potent suppression of key hormones involved in androgen production.

Suppression of LH and FSH Levels in Castrated Animals

This compound directly blocks GnRH receptors on pituitary gonadotropes, leading to an immediate inhibition of LH and FSH secretion fda.govfda.govfda.govfda.govpsu.edunih.gov. Preclinical studies indicated that this compound efficiently decreases both LH and FSH secretion, with a more pronounced effect on FSH compared to other GnRH antagonists like cetrorelix (B55110) d-nb.info. In preclinical models, median LH levels were observed to decrease to the lower limit of detection by day 2, and median FSH levels decreased to well below baseline by day 2 following administration auajournals.org.

Suppression of Testosterone and Dihydrotestosterone Levels in Intact Animals

In intact animal models, this compound demonstrated rapid suppression of testosterone (T) and dihydrotestosterone (DHT) levels fda.govfda.govpsu.edunih.govd-nb.infomdpi.com. Unlike GnRH agonists, this compound does not induce an initial surge in testosterone or DHT fda.govfda.govpsu.edunih.govd-nb.infonih.govresearchgate.netcms.govdrugbank.com. This characteristic prevents the potential "flare" phenomenon often associated with agonist therapy. Studies showed that this compound could achieve castrate testosterone levels (<5 ng/mL) in approximately 75% of subjects within eight days without a testosterone surge d-nb.infomdpi.com. In one study, 24% of subjects were castrate one day after treatment, and 78% were castrate after seven days researchgate.net.

Duration of Action and Sustained Hormone Suppression

The duration of action and sustained hormone suppression by this compound were significantly influenced by its formulation. The injectable solution exhibited a shorter half-life of approximately 5.3 hours d-nb.infomdpi.com. In contrast, the depot formulation demonstrated a substantially improved pharmacokinetic profile, with an elimination half-life of approximately 13.2 days fda.govd-nb.infomdpi.comufl.edu. This depot formulation led to significantly higher and more sustained inhibition of testosterone, DHT, LH, and FSH compared to the single injection formulation d-nb.info. The depot formulation also resulted in a longer mean time to peak plasma concentration, around 3 days fda.gov, contributing to prolonged pharmacological activity.

Table 2: Pharmacokinetic Parameters and Hormone Suppression Effects of this compound Formulations

| Parameter | Injectable Solution (Single Dose) | Depot Formulation | Citation |

| Elimination Half-life | 5.3 h | 13.2 ± 3.2 days | fda.govd-nb.infomdpi.comufl.edu |

| Mean Time to Peak Plasma Concentration (tmax) | ~1 hour nih.gov | ~3 days fda.gov | fda.govnih.gov |

| Mean Inhibition of Testosterone (T) | 76.5% | 93.6% | d-nb.info |

| Mean Inhibition of Dihydrotestosterone (DHT) | 65.2% | 88.5% | d-nb.info |

| Mean Inhibition of Luteinizing Hormone (LH) | 76.5% | 94.6% | d-nb.info |

| Mean Inhibition of Follicle-Stimulating Hormone (FSH) | 33.6% | 71.2% | d-nb.info |

| Time to achieve castrate testosterone levels (<5 ng/mL) without surge | Not specified | Within 8 days (~75% of subjects) | d-nb.infomdpi.com |

Dose-Response Relationships for Hormonal Suppression

Preclinical studies in Sprague-Dawley rats investigated the dose-response relationship of this compound depot for serum testosterone suppression. A single intramuscular dose of the depot formulation at 6, 9, 12, and 18 mg/kg was administered. All tested doses rapidly suppressed serum testosterone within the first 24 hours following administration fda.gov. The suppression of testosterone was found to be dose-proportional for the 6, 9, and 12 mg/kg doses. The 18 mg/kg dose demonstrated a similar level of suppression to that observed with the 12 mg/kg dose fda.gov.

Table 3: Dose-Response of this compound Depot on Serum Testosterone Suppression in Rats

| Abarelix Depot Dose (mg/kg) | Testosterone Suppression (within 24h) | Dose-Proportionality | Citation |

| 6 | Rapid suppression | Yes | fda.gov |

| 9 | Rapid suppression | Yes | fda.gov |

| 12 | Rapid suppression | Yes | fda.gov |

| 18 | Rapid suppression | Similar to 12 mg/kg | fda.gov |

In Vitro Cellular and Biochemical Studies

Cell-Based Reporter Gene Assays for GnRH-R Activity

In vitro studies utilizing cell-based reporter gene assays are crucial for characterizing the activity of GnRH receptor (GnRH-R) antagonists. These assays typically involve cells engineered to express the GnRH receptor and a reporter gene whose expression is linked to receptor activation. By measuring the reporter gene's activity, researchers can quantify the antagonist's ability to block GnRH-mediated signaling.

Abarelix has demonstrated high affinity for the GnRH receptor. In studies using the rat pituitary LHRH receptor, Abarelix exhibited a dissociation constant (Kd) of 0.79 nM drugbank.com. Furthermore, an inhibitory concentration (IC50) of 3.5 nM was reported for Abarelix against the GnRH receptor, indicating its potent antagonistic activity drugbank.com. While specific reporter gene assay results for Abarelix are referenced in the literature nih.gov, detailed quantitative data from these specific assays (e.g., IC50 values in human cell lines) are not extensively detailed in the provided search results. However, the general principle of using such assays to characterize GnRH antagonists, including Abarelix, is established mybiosource.comacs.org.

| Target | Assay Type | Affinity/Activity | Species | Reference |

| GnRH Receptor | Reporter Gene Assay (Implied) | IC50: 3.5 nM | Human | drugbank.com |

| LHRH Receptor | Saturation Binding Studies | Kd: 0.79 nM | Rat | drugbank.com |

Comparative Histamine (B1213489) Release Studies (e.g., Rat Mast Cells, Human Skin Samples)

GnRH antagonists, particularly early generations, have been associated with histamine release, which can lead to anaphylactic reactions. Comparative studies have evaluated the propensity of different GnRH antagonists to induce histamine release from mast cells.

In an ex vivo model using human skin samples, Abarelix demonstrated a significant capacity to induce histamine release. At concentrations of 30 µg/mL and 300 µg/mL, Abarelix caused a 143 ± 29% and 362 ± 58% increase in histamine release, respectively (P < 0.05) sigmaaldrich.com. This indicates that Abarelix is a potent activator of human skin mast cells. Compared to other GnRH antagonists, Abarelix showed a higher histamine-releasing capacity than degarelix (B1662521) and ganirelix, but a lower capacity than cetrorelix sigmaaldrich.com.

Studies using rat peritoneal mast cells have also investigated Abarelix's histamine-releasing potential. Abarelix was shown to stimulate histamine release from rat peritoneal mast cells when present at a concentration of 50 µM, a finding comparable to cetrorelix researchgate.net. Another study indicated a low histamine release induction propensity for Abarelix with an EC50 of 100 µg/mL in rat mast cells sigmaaldrich.com.

| GnRH Antagonist | Human Skin Samples (30 µg/mL) | Human Skin Samples (300 µg/mL) | Rat Mast Cells (EC50/Concentration) | Reference |

| Abarelix | 143 ± 29% | 362 ± 58% | 50 µM (stimulates release) / 100 µg/mL (low propensity) | sigmaaldrich.comresearchgate.netsigmaaldrich.com |

| Degarelix | No significant effect | No significant effect | >1000 µg/mL (very weak) | sigmaaldrich.com |

| Cetrorelix | 228 ± 111% | 279 ± 46% | 50 µM (stimulates release) | sigmaaldrich.comresearchgate.net |

| Ganirelix | 81 ± 27% (at 100 µg/mL) | Not specified | Not specified | sigmaaldrich.com |

Direct Effects on Prostate Cell Growth: Cell Viability and Apoptosis Induction in Prostate Cancer Cell Lines (e.g., WPE1-NA22, WPMY-1, BPH-1, LNCaP, VCaP)

While studies have extensively documented the effects of degarelix on various prostate cell lines, including WPE1-NA22, WPMY-1, BPH-1, LNCaP, and VCaP, demonstrating reduced cell viability and apoptosis induction medchemexpress.comresearchgate.netresearchgate.net, specific preclinical data detailing Abarelix's direct effects on these particular cell lines were not found in the provided search results. General statements indicate that GnRH antagonists, as a class, can trigger antitumor effects, including antiproliferative and proapoptotic activities in prostate cancer cells acs.orgfda.gov. However, direct experimental evidence for Abarelix on the aforementioned cell lines is not available in the reviewed literature.

Preclinical Pharmacokinetic and Biopharmaceutical Aspects

Absorption and Distribution Characteristics in Animal Models

Preclinical pharmacokinetic studies in animal models are essential for understanding how a drug is absorbed, distributed, metabolized, and excreted. While human pharmacokinetic data for Abarelix following intramuscular administration of 100 mg indicates slow absorption with a peak concentration of 43.4 ng/mL observed approximately 3 days post-injection drugbank.comclinisciences.comnih.govfda.gov, specific absorption and distribution parameters in animal models are less detailed.

Studies in rats have shown that Abarelix can inhibit plasma testosterone levels, with effects observed for 1 day at 2 mg/kg SC nih.govmybiosource.com. Furthermore, Abarelix depot administration in rats led to a significant reduction in GnRH receptor density in the pituitary and testes nih.gov. Metabolism studies in rats and monkeys indicated that Abarelix is primarily formed via hydrolysis of peptide bonds drugbank.comfda.govfda.govcreative-peptides.com.

Detailed pharmacokinetic parameters such as Cmax, Tmax, volume of distribution (Vd), and half-life in common preclinical species like rats or monkeys for Abarelix itself are not explicitly provided in the reviewed literature. The available animal data primarily focuses on its pharmacodynamic effects (e.g., testosterone suppression) rather than direct absorption and distribution kinetics of the compound.

Metabolism Pathways (e.g., Hydrolysis of Peptide Bonds, Absence of Cytochrome P-450 Involvement)

The metabolism of Abarelix has been investigated through in vitro studies using hepatocytes from rats, monkeys, and humans, as well as in vivo studies in rats and monkeys. These investigations have elucidated the primary metabolic pathways of the compound.

The major metabolites of Abarelix are formed through the hydrolysis of its peptide bonds drugbank.comfda.govfda.govcreative-peptides.com. This process breaks down the peptide into smaller fragments. Importantly, studies have found no significant oxidative or conjugated metabolites of Abarelix, either in vitro or in vivo drugbank.comfda.govfda.govcreative-peptides.com. Crucially, there is no evidence to suggest the involvement of the cytochrome P-450 (CYP450) enzyme system in the metabolism of Abarelix drugbank.comfda.govfda.govcreative-peptides.com. This lack of CYP450 involvement is a notable characteristic, as it implies a lower potential for drug-drug interactions mediated through this metabolic pathway.

| Metabolic Pathway | Findings | Reference |

| Peptide Bond Hydrolysis | Major metabolites are formed via hydrolysis of peptide bonds. | drugbank.comfda.govfda.govcreative-peptides.com |

| Oxidative Metabolism | No significant oxidative metabolites were found. | drugbank.comfda.govfda.govcreative-peptides.com |

| Conjugated Metabolism | No significant conjugated metabolites were found. | drugbank.comfda.govfda.govcreative-peptides.com |

| Cytochrome P-450 Involvement | There is no evidence of cytochrome P-450 involvement in the metabolism of Abarelix. | drugbank.comfda.govfda.govcreative-peptides.com |

| Excretion (Human) | Approximately 13% of unchanged Abarelix was recovered in urine after a 15 µg/kg IM injection; no detectable metabolites were found in urine. Renal clearance was 14.4 L/day (10 mL/min) after 100 mg administration. | fda.gov |

Compound List:

this compound

Degarelix

Cetrorelix

Ganirelix

Antide

Azaline B

FE200486

NBI-42902

LHRH (Luteinizing Hormone-Releasing Hormone) / GnRH (Gonadotropin-Releasing Hormone)

LH (Luteinizing Hormone)

FSH (Follicle-Stimulating Hormone)

Testosterone

Dihydrotestosterone (DHT)

Prostate-Specific Antigen (PSA)

Elimination and Excretion Routes

The metabolism of this compound primarily occurs through the hydrolysis of peptide bonds. In vitro and in vivo studies utilizing hepatocytes and animal models (rats and monkeys) have indicated that the major metabolites are formed via this hydrolytic process. Crucially, there is no evidence to suggest involvement of hepatic microsomal cytochrome P450 enzymes in the metabolism of this compound drugbank.com.

Regarding excretion, available data suggests that the hepatobiliary system is the predominant route for eliminating this compound from the body. Approximately 99% of the administered dose is believed to be excreted via the hepatobiliary pathway, with renal excretion accounting for less than 1% ufl.edu.

Half-Life Determinations

The half-life of this compound is formulation-dependent, reflecting different release profiles. For a single injectable solution, the terminal half-life is reported to be approximately 5.3 hours d-nb.infonih.gov. In contrast, the depot formulation, designed for sustained release, exhibits a significantly prolonged half-life, averaging around 13.2 days (± 3.2 days) drugbank.comufl.edud-nb.infonih.govmdpi.com. Studies evaluating continuous subcutaneous infusion have also reported a mean half-life of approximately 10.0 days nih.gov.

| Formulation Type | Half-Life (t½) | Notes |

| Single Injection/Solution | 5.3 hours (0.22 days) | d-nb.infonih.gov |

| Depot Formulation (IM) | 13.2 days (± 3.2 days) | drugbank.comufl.edud-nb.infonih.govmdpi.com |

| Subcutaneous Infusion | 10.0 days | nih.gov (for continuous SC infusion) |

Bioavailability Studies of Depot Formulations

Depot formulations of this compound have been shown to enhance its bioavailability and prolong its pharmacological activity when compared to single injectable solutions d-nb.infomdpi.com. This improvement in delivery translates to more effective and sustained suppression of hormonal biomarkers. Studies have indicated that depot formulations achieve significantly higher mean inhibition rates for key hormones such as testosterone, dihydrotestosterone (DHT), luteinizing hormone (LH), and follicle-stimulating hormone (FSH). For instance, mean inhibition rates for testosterone, DHT, LH, and FSH were reported as 93.6%, 88.5%, 94.6%, and 71.2%, respectively, with the depot formulation. These figures are substantially greater than those observed with single injections, which showed mean inhibition rates of 76.5% for testosterone, 65.2% for DHT, 76.5% for LH, and 33.6% for FSH d-nb.infomdpi.com.

| Biomarker | Single Injection (%) | Depot Formulation (%) |

| Testosterone | 76.5 | 93.6 |

| DHT | 65.2 | 88.5 |

| LH | 76.5 | 94.6 |

| FSH | 33.6 | 71.2 |

Role of Carrier Molecules in Sustained Release (e.g., Carboxymethylcellulose Complex)

The sustained release of this compound from its depot formulations is critically dependent on the incorporation of specific carrier molecules. This compound is formulated as a complex with carboxymethylcellulose (CMC), creating a stable, water-insoluble complex known as Abarelix-CMC mdpi.comfda.gov. In this complex, CMC serves as the primary carrier molecule. Upon administration, this complex facilitates the continuous and prolonged delivery of this compound over an extended period, typically designed for monthly administration mdpi.comfda.gov. The ability of the Abarelix-CMC complex to form a stable, water-insoluble matrix allows for the high-concentration loading of the peptide, which is essential for achieving its sustained release profile fda.gov.

Compound List:

this compound

Abarelix

Abarelix-CMC

Carboxymethylcellulose (CMC)

Testosterone (T)

Dihydrotestosterone (DHT)

Luteinizing Hormone (LH)

Follicle-Stimulating Hormone (FSH)

Prostate-Specific Antigen (PSA)

Leuprolide

Goserelin

Flutamide

Bicalutamide

Cetrorelix

Ganirelix

Degarelix

Teverelix

Abiraterone Acetate

Albiglutide

Exenatide

Lixisenatide

Sodium Chloride

Chemical Synthesis and Analog Design of Abarelix Acetate

Peptide Synthesis Methodologies

The production of complex peptides like Abarelix Acetate (B1210297) relies on sophisticated chemical synthesis techniques, with Solid-Phase Peptide Synthesis (SPPS) being the predominant method.

Solid-Phase Peptide Synthesis (SPPS) Strategies

SPPS is a widely adopted methodology for the synthesis of therapeutic peptides, including GnRH antagonists. This technique involves the stepwise addition of protected amino acids to a peptide chain anchored to an insoluble solid support, typically a resin. The synthesis begins with the attachment of the C-terminal amino acid to the resin, followed by cycles of N-terminal deprotection and coupling of the next activated amino acid.

Abarelix is a decapeptide with the sequence: Ac-D-2-Nal-D-4-Cpa-D-3-Pal-L-Ser-N-Me-L-Tyr-D-Asn-L-Leu-N(sup6)-isopropyl-L-Lys-L-Pro-D-Ala-NH2 researchgate.netresearchgate.net. The inclusion of non-natural amino acids, such as D-amino acids and modified aromatic residues (D-2-Nal, D-4-Cpa, D-3-Pal), is crucial for conferring resistance to enzymatic degradation, enhancing receptor binding affinity, and prolonging the duration of action acs.org. Common SPPS strategies utilize either the Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) protecting group. Abarelix synthesis has been described using Boc-amino acids coupled to a methylbenzhydrylamine (MBHA) resin mdpi.comabmole.comchemspider.com. The Z (carbobenzoxy) group has also been noted for protecting the side chain of Lys(iPr) mdpi.com.

Optimization of Coupling and Deprotection Steps

Efficient coupling and deprotection steps are paramount for achieving high purity and yield in peptide synthesis. For Abarelix, coupling reactions typically employ reagents such as DIC (N,N'-diisopropylcarbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide) in conjunction with activating agents like HOBt (1-hydroxybenzotriazole) or HOAt (N-hydroxy-7-azabenzotriazole) mdpi.com. Other effective coupling reagents include HATU, HBTU, and TBTU, often used with organic bases like DIPEA (N,N-diisopropylethylamine) mdpi.com.

Deprotection strategies are optimized to ensure complete removal of protecting groups without damaging the peptide chain. While piperidine (B6355638) is commonly used for Fmoc deprotection, alternative bases are explored to mitigate potential side reactions, such as hydantoin (B18101) formation observed with certain residues in other GnRH antagonists. The synthesis of Abarelix specifically aims to avoid the generation of toxic degradation products mdpi.comchemspider.com.

Analog Development and Structure-Activity Relationship (SAR) Studies

The development of GnRH antagonists has been guided by extensive SAR studies, focusing on modifying the native GnRH peptide sequence to achieve improved pharmacological profiles.

Modifications for Enhanced Pharmacological Profile (e.g., Reduced Histamine (B1213489) Release, Prolonged Duration of Action)

Early GnRH antagonists often exhibited significant histamine-releasing properties, which could lead to allergic reactions. SAR studies have focused on minimizing this effect. Abarelix demonstrates a lower propensity for histamine release compared to earlier antagonists like Cetrorelix (B55110) and Ganirelix. Comparative in vitro studies indicate the following order of histamine release potency (lower EC50 indicates higher potency): Cetrorelix (1.3 µg/mL) > Ganirelix (11 µg/mL) > Abarelix (100 µg/mL) > Degarelix (B1662521) (170 µg/mL) nih.govechemi.com. Abarelix thus represents an improvement over Cetrorelix and Ganirelix in this regard, though Degarelix exhibits even weaker histamine-releasing properties.

The duration of action is another critical parameter influenced by structural modifications. While Abarelix effectively suppresses LH and testosterone (B1683101), analogs like Degarelix have demonstrated a more prolonged duration of action. In rat models, Abarelix provided approximately 12 hours of LH suppression, whereas Degarelix maintained suppression for up to 6-7 days. Modifications such as the incorporation of p-ureido-phenylalanines at positions 5 and 6, as seen in Degarelix, have been identified as contributing to increased hydrophilicity, enhanced structural stability via hydrogen bonding, and a significantly longer duration of action. Research into unnatural amino acids, such as norcysteines, has also been explored to optimize potency and duration.

Comparative Analysis of Abarelix Acetate with Other GnRH Antagonist Analogs

Abarelix was the first GnRH peptide antagonist approved in the U.S. (2003) for advanced prostate cancer nih.govthesciencepublishers.com. It is a decapeptide that shares structural similarities with other marketed GnRH antagonists, including Cetrorelix, Ganirelix, and Degarelix. These molecules often exhibit modifications at key positions, particularly positions 5 and 6, which significantly impact their pharmacological properties nih.gov.

Structural Differences: Abarelix, Degarelix, and Teverelix are characterized by modifications at positions 5 and 6, whereas Cetrorelix and Ganirelix differ at positions 6 and 8 nih.gov. The specific sequence of Abarelix incorporates non-natural amino acids like D-2-Nal, D-4-Cpa, and D-3-Pal, contributing to its potency and stability researchgate.netresearchgate.net.

Histamine Release: Abarelix shows a moderate histamine-releasing capacity compared to Cetrorelix and Ganirelix but is significantly less potent in this regard than Degarelix nih.govnih.govechemi.com.

Duration of Action: Degarelix generally exhibits a longer duration of action than Abarelix, with Abarelix providing approximately 12 hours of LH suppression compared to several days for Degarelix.

Clinical Applications: While Cetrorelix and Ganirelix are primarily used in assisted reproductive technologies (ART), Abarelix and Degarelix were developed for treating hormone-dependent cancers such as prostate cancer nih.govacs.org. Abarelix was voluntarily withdrawn from the U.S. market due to side effects nih.govthesciencepublishers.com.

Impurity Profiling and Control in this compound Synthesis

The synthesis of peptides like this compound is inherently complex and can lead to the formation of various impurities. These impurities can arise from incomplete coupling or deprotection steps, side reactions involving amino acid side chains, or degradation of the peptide during synthesis or cleavage. Common impurities include deletion sequences, truncated peptides, epimerized amino acids, and by-products from protecting group chemistry mdpi.comnih.gov.

Specific challenges in GnRH antagonist synthesis include the potential for hydantoin formation from the dihydroorotic (Hor) residue in Degarelix under basic deprotection conditions mdpi.com. While Abarelix synthesis aims to avoid such toxic hydantoin products mdpi.comchemspider.com, controlling other impurities, such as those resulting from incomplete side-chain deprotection or amino acid deletions (e.g., des-ethyl-Ganirelix in Ganirelix synthesis), is critical for ensuring the purity and safety of the final pharmaceutical product mdpi.com. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are indispensable for the identification, quantification, and control of these impurities to meet stringent pharmaceutical standards.

Compound List:

this compound

Degarelix

Ganirelix

Cetrorelix

Azaline B

Teverelix

Leuprolide (GnRH agonist, for comparative context)

Data Tables

Table 1: Comparative Histamine Release Potential of GnRH Antagonists (in vitro)

| Compound | EC50 (µg/mL) | Reference |

| Cetrorelix | 1.3 | nih.gov |

| Ganirelix | 11 | nih.gov |

| Abarelix | 100 | nih.gov |

| Degarelix | 170 | nih.gov |

Note: Lower EC50 values indicate a greater propensity to release histamine.

Table 2: Comparative Duration of LH Suppression (in vivo, rat models)

| Compound | Duration of LH Suppression | Route of Administration | Reference |

| Abarelix | ~12 hours | SC/IV | |

| Cetrorelix | ~2 days | SC | |

| Degarelix | ~6-7 days | SC |

Note: Data are based on animal studies and may vary in human clinical settings.

Table 3: Key Structural Features and Modifications in Marketed GnRH Antagonists

| Antagonist | Key Structural Features / Modifications | Primary Therapeutic Area | Reference |

| Abarelix | Ac-D-2-Nal-D-4-Cpa-D-3-Pal-L-Ser-N-Me-L-Tyr-D-Asn-L-Leu-N(sup6)-isopropyl-L-Lys-L-Pro-D-Ala-NH2; Modifications at positions 5 (N-Me-Tyr) & 6 (D-Asn) | Prostate Cancer | researchgate.netresearchgate.net |

| Degarelix | Incorporates p-ureido-phenylalanines at positions 5 and 6; exhibits gelling properties for depot formation | Prostate Cancer | nih.gov |

| Ganirelix | Differs from Cetrorelix at positions 6 & 8; contains D-HomoArg(9,10-Et2) at positions 6 and 8 | ART | nih.gov |

| Cetrorelix | Differs from Ganirelix at positions 6 & 8 | ART | nih.gov |

Note: This table highlights general distinguishing features; precise sequences and modifications are extensive.

Advanced Analytical Techniques for Abarelix Acetate Research

Chromatographic Methods

Chromatographic techniques are central to the separation and quantification of Abarelix Acetate (B1210297) and its related impurities. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are powerful tools in this regard.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone of analytical procedures for Abarelix Acetate, utilized for both qualitative and quantitative assessments. It is extensively used for determining the purity and assay of the drug substance and is a critical component of stability-indicating methods.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC employed for the analysis of this compound. This technique separates molecules based on their hydrophobicity. As a synthetic decapeptide, this compound possesses a significant hydrophobic character, making it well-suited for separation on a nonpolar stationary phase with a polar mobile phase.

In a typical RP-HPLC method for this compound, a C18 column is used as the stationary phase. The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) buffer or water with an ion-pairing agent like trifluoroacetic acid) and an organic solvent (commonly acetonitrile (B52724) or methanol). A gradient elution is typically employed, where the proportion of the organic solvent is increased over time to elute compounds with increasing hydrophobicity. Detection is commonly performed using an ultraviolet (UV) detector, as the peptide bonds and aromatic amino acid residues in this compound absorb UV light. A Diode Array Detector (DAD) can also be utilized to obtain spectral information, aiding in peak identification and purity assessment.

Table 1: Representative RP-HPLC Method Parameters for this compound Analysis

| Parameter | Typical Conditions |

|---|---|

| Stationary Phase | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | 20-80% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 220 nm |

| Injection Volume | 20 µL |

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is another valuable chromatographic technique that can be applied to the analysis of this compound. HPTLC offers several advantages, including the ability to analyze multiple samples simultaneously, minimal sample preparation, and cost-effectiveness. It can be used as a screening tool for identity and purity, and for the separation of related substances.

For peptide analysis, HPTLC is often performed on silica (B1680970) gel plates. The choice of the mobile phase is critical and depends on the polarity of the peptide and its impurities. A mixture of a polar organic solvent, a less polar solvent, and a small amount of acid or base is often used to achieve optimal separation. After development, the plate is dried, and the separated spots are visualized, typically under UV light or after derivatization with a suitable reagent like ninhydrin. Densitometric scanning can then be used for quantification.

Spectrometric Methods

Spectrometric methods, particularly when coupled with chromatographic separation, provide powerful tools for the structural elucidation and sensitive quantification of this compound.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for confirming the molecular weight of this compound and for identifying its impurities and degradation products. Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically used to fragment a specific ion and then analyze the resulting fragments. This provides detailed structural information about the molecule.

The coupling of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantification of this compound in complex biological matrices such as plasma. This makes it the method of choice for pharmacokinetic studies.

In a typical LC-MS/MS bioanalytical method, after extraction from the biological matrix (e.g., through protein precipitation or solid-phase extraction), the sample is injected into an HPLC system for separation, similar to the RP-HPLC method described earlier. The eluent from the HPLC is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for peptides like this compound.

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for quantification. In MRM, a specific precursor ion (the molecular ion of this compound) is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. This highly specific detection method minimizes interference from other components in the biological matrix, leading to very low limits of quantification. An internal standard, often a stable isotope-labeled version of Abarelix, is used to ensure accuracy and precision.

Table 2: Representative LC-MS/MS Method Parameters for Quantification of this compound in Plasma

| Parameter | Typical Conditions |

|---|---|

| Sample Preparation | Protein precipitation with acetonitrile |

| Chromatography | RP-HPLC with a C18 column |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid |

| Ionization | Electrospray Ionization (ESI), Positive Mode |

| Mass Spectrometer | Triple Quadrupole |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition | Specific precursor ion → specific product ion for this compound and Internal Standard |

High-Resolution Mass Spectrometry (HR/MS) for Elemental Composition and Fragmentation

High-Resolution Mass Spectrometry (HR/MS) is a powerful analytical technique employed in pharmaceutical research to determine the precise mass, elemental composition, and chemical structure of compounds with high accuracy. researchgate.net Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR), can measure mass to within 0.001 atomic mass units. researchgate.net This level of precision allows for the unambiguous determination of a molecule's elemental formula.

In the analysis of this compound, HRMS is critical for confirming its elemental composition. By providing a mass measurement with high accuracy, it can verify the molecular formula of the Abarelix free base, C₇₂H₉₅ClN₁₄O₁₄. nanosoftpolymers.com This confirmation is a fundamental step in identity testing and quality control.

Furthermore, HRMS, often coupled with tandem mass spectrometry (MS/MS), provides detailed information about the molecule's structure through fragmentation analysis. nih.gov The high resolution allows for the generation of distinct fragmentation patterns, which can be used to sequence the decapeptide chain of Abarelix. researchgate.net This capability is invaluable for identifying and characterizing impurities, degradants, or metabolites, ensuring the purity and stability of the drug substance. mdpi.com

| Attribute | Value |

|---|---|

| Molecular Formula | C₇₂H₉₅ClN₁₄O₁₄ |

| Monoisotopic Mass | 1414.6861 g/mol |

| Average Mass | 1416.06 g/mol |

On-line Hydrogen/Deuterium (B1214612) (H/D) Exchange LC/MS for Structural Elucidation

On-line Hydrogen/Deuterium (H/D) Exchange coupled with Liquid Chromatography-Mass Spectrometry (LC/MS) is a sophisticated technique used to probe the higher-order structure and conformational dynamics of proteins and peptides. nih.gov The method relies on the principle that hydrogen atoms on the backbone amides of a peptide exchange with deuterium atoms from a deuterated solvent (e.g., D₂O) at different rates depending on their solvent accessibility and involvement in hydrogen bonding. frontiersin.org

For a peptide like Abarelix, this technique provides insights into its three-dimensional structure in solution. youtube.com The experimental workflow involves incubating Abarelix in a D₂O-containing buffer for various time points, followed by quenching the exchange reaction by lowering the pH and temperature. youtube.com The sample is then rapidly digested, typically by an immobilized pepsin column, and the resulting peptide fragments are separated by LC and analyzed by MS. youtube.com

The mass spectrometer measures the increase in mass for each peptide fragment due to deuterium incorporation. frontiersin.org Regions of the Abarelix molecule that are exposed to the solvent will exchange hydrogens for deuterium more rapidly and to a greater extent, while regions that are buried within the structure or involved in stable hydrogen bonds will exchange more slowly. researchgate.netnih.gov This data allows for the mapping of solvent-accessible surfaces and the identification of structured versus flexible regions, which is crucial for understanding its interaction with the GnRH receptor. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of pharmaceutical compounds, providing detailed information about the chemical structure, conformation, and dynamics of molecules in solution. nih.govnih.gov In the context of peptide drugs like this compound, NMR is particularly useful for confirming identity, assessing purity, and studying aggregation phenomena. researchgate.net

¹H NMR spectra can be used to identify specific signals corresponding to the different amino acid residues within the Abarelix sequence. researchgate.net Furthermore, distinct signals, such as the sharp singlet from the methyl group of the acetate counterion, can be clearly identified and quantified. researchgate.net The chemical shifts, signal multiplicities, and coupling constants observed in 1D and 2D NMR experiments (e.g., COSY, TOCSY, NOESY) allow for the complete assignment of the peptide's covalent structure.

NMR is also highly sensitive to changes in the peptide's conformation and aggregation state. researchgate.net Studies on structurally similar GnRH antagonists have shown that phenomena like peptide aggregation lead to characteristic changes in the NMR spectrum, such as signal broadening and loss of signal intensity. researchgate.netresearchgate.net This allows researchers to investigate the propensity of this compound to form aggregates under various formulation conditions, which is a critical quality attribute for injectable peptide therapeutics.

Integrated LC-NMR/MS Methodologies

The integration of Liquid Chromatography (LC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) into a single hyphenated system (LC-NMR/MS) creates a powerful platform for the comprehensive analysis of complex pharmaceutical samples. nih.govwiley.com This combination leverages the separation power of LC, the sensitivity and molecular weight information from MS, and the detailed structural elucidation capabilities of NMR. nih.govnih.gov

In the analysis of this compound, an LC-NMR/MS system can be used to separate the active pharmaceutical ingredient from any impurities or degradation products. wiley.com The eluent from the LC column is split, with a small portion directed to the mass spectrometer for rapid detection and identification of components based on their mass-to-charge ratio. The majority of the sample flows to the NMR spectrometer for in-depth structural analysis. wiley.com

This integrated approach can be operated in different modes. In "on-flow" mode, NMR spectra are acquired continuously as the sample elutes from the column. nih.gov In "stop-flow" mode, the LC flow is halted when a peak of interest is detected by MS or a UV detector, allowing for longer acquisition times and more detailed NMR experiments (e.g., 2D NMR) on the isolated component. nih.gov This methodology provides an unparalleled level of analytical detail, enabling the unambiguous identification and structural characterization of even trace-level impurities in a single run. nih.govwiley.com

Ultraviolet (UV) Spectroscopy

Ultraviolet (UV) spectroscopy is a widely used analytical technique in pharmaceutical analysis for the quantitative determination of drug substances. The method is based on the principle that molecules containing chromophores—functional groups that absorb light in the UV-visible range—will absorb light at specific wavelengths.

For this compound, the aromatic amino acid residues in its sequence act as chromophores. These include D-2-Naphthylalanine, D-4-Chlorophenylalanine, N-methyl-Tyrosine, and D-3-Pyridylalanine. nanosoftpolymers.com A UV spectrophotometric method would involve preparing solutions of this compound in a suitable solvent, such as methanol, and measuring the absorbance across the UV spectrum (typically 200-400 nm) to determine the wavelength of maximum absorbance (λmax). researchgate.netijpda.org This λmax is then used for quantitative analysis, as the absorbance at this wavelength is directly proportional to the concentration of the compound, according to the Beer-Lambert law. The technique is valued for its simplicity, accuracy, and reproducibility in routine quality control assays. ijpda.org

| Amino Acid Residue | Approximate λmax (nm) |

|---|---|

| N-methyl-Tyrosine | 274 |

| D-2-Naphthylalanine | 280 |

| D-4-Chlorophenylalanine | 265 |

| D-3-Pyridylalanine | 260 |

Fluorescence Spectrophotometry

Fluorescence spectrophotometry is a sensitive spectroscopic technique used to investigate the aggregation behavior of peptides and proteins. Research on other GnRH antagonists containing 2-naphthylalanine, such as Cetrorelix (B55110) and Ozarelix, has demonstrated the utility of this method for determining the critical aggregation concentration (CAC). researchgate.net

The technique can be applied to this compound by monitoring either its intrinsic fluorescence or the fluorescence of an extrinsic probe. The D-2-Naphthylalanine residue within the Abarelix sequence possesses intrinsic fluorescence. As the peptide aggregates, changes in the local environment of this residue can lead to shifts in fluorescence intensity or emission wavelength. researchgate.net

Alternatively, extrinsic fluorescent dyes like 8-Anilinonaphthalene-1-sulfonic acid (ANS) can be used. ANS exhibits low fluorescence in aqueous solutions but becomes highly fluorescent upon binding to exposed hydrophobic domains on protein or peptide aggregates. researchgate.net By titrating a solution of this compound and measuring the fluorescence, the CAC can be determined as the concentration at which a sharp increase in fluorescence intensity is observed. This indicates the formation of aggregates and provides crucial information for formulation development. researchgate.net

Radioligand Binding Assays

Radioligand binding assays are the gold standard for characterizing the interaction between a ligand and its receptor. creative-bioarray.com These assays are fundamental in pharmacological research to quantify the binding affinity of a drug to its target. For this compound, these assays are used to measure its binding affinity for the gonadotropin-releasing hormone (GnRH) receptor. fda.gov

There are several types of radioligand binding assays:

Saturation Assays: These experiments involve incubating the receptor source (e.g., pituitary cell membranes) with increasing concentrations of a radiolabeled form of Abarelix (e.g., [¹²⁵I]-abarelix). This allows for the determination of the equilibrium dissociation constant (K D), a measure of binding affinity, and the maximum receptor density (Bmax). creative-bioarray.comnih.gov

Competition Assays: In these assays, a fixed concentration of radiolabeled Abarelix is incubated with the receptor in the presence of varying concentrations of unlabeled ("cold") this compound or other competing compounds. This method is used to determine the inhibitory constant (Ki) of the unlabeled compound, which reflects its affinity for the receptor. creative-bioarray.com

Kinetic Assays: These measure the rate of association (kon) and dissociation (koff) of the radioligand with the receptor, from which a kinetic K D can also be calculated (koff/kon). nih.gov

Official documentation has reported the results of saturation binding studies for Abarelix. fda.gov

| Radioligand | Receptor Source | Parameter | Reported Value | Reference |

|---|---|---|---|---|

| [¹²⁵I]-abarelix | Rat pituitary LHRH (GnRH) receptor | K D (Equilibrium Dissociation Constant) | 0.1 nM | fda.gov |

Stability Testing and Degradation Product Analysis

Ensuring the stability of a peptide therapeutic like this compound is critical for its quality, safety, and efficacy. Stability testing involves subjecting the compound to various stress conditions to identify potential degradation pathways and degradation products. As a synthetic decapeptide, Abarelix is susceptible to degradation, primarily through hydrolysis.

In vitro studies with hepatocytes from rats, monkeys, and humans, as well as in vivo studies in rats and monkeys, have shown that the primary degradation pathway for Abarelix is the hydrolysis of its peptide bonds. These studies found no significant evidence of oxidative or conjugated metabolites, indicating that peptide bond cleavage is the main route of breakdown. The inclusion of five non-natural amino acids in its structure is a specific design feature intended to prevent rapid degradation.

For other complex peptide drugs, such as Degarelix (B1662521), stability-indicating analytical methods like reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (MS) are used to separate and identify degradation products, which are often truncated peptide fragments. Similar principles would apply to the analysis of Abarelix, where the focus would be on developing methods to detect and quantify smaller peptide fragments resulting from hydrolysis.

Formal stability studies on the final drug product have established a 24-month shelf-life under recommended storage conditions, confirming that a comprehensive analysis of its stability profile has been conducted to support its use.

| Primary Degradation Pathway | Primary Degradation Products | Analytical Method Principle |

|---|---|---|

| Hydrolysis of peptide bonds | Truncated peptide fragments | Stability-indicating HPLC to separate the parent compound from its degradation products for quantification. Mass spectrometry (MS) for structural elucidation of impurities. |

Future Research Directions and Unresolved Questions in Abarelix Acetate Research

Exploration of Resistance Mechanisms to GnRH Antagonists at the Molecular Level

The development of resistance or a decline in efficacy over time is a significant challenge in the long-term treatment of hormone-dependent cancers. While Abarelix Acetate (B1210297) was noted for its rapid onset of action, some observations suggested a potential for waning castration rates compared to certain active controls, and a greater frequency of "escape from castration" researchgate.net. These findings underscore the need for a deeper molecular understanding of how target cells or systems might develop resistance to GnRH antagonists.

Potential mechanisms could involve alterations in GnRH receptor expression or function within cancer cells or the pituitary gland. Furthermore, the presence of GnRH receptors on castration-resistant prostate cancer (CRPC) cells mdpi.com suggests that these cells may still interact with GnRH analogs, but the nature of this interaction and the development of resistance in this context require further elucidation. Understanding these molecular pathways could reveal compensatory mechanisms or alternative signaling cascades that bypass the inhibitory effects of GnRH antagonists, thereby restoring or maintaining androgen production or promoting tumor growth.

Table 1: Potential Waning Efficacy Observations with Abarelix Acetate

| Observation | Description | Reference |

| Waning of castration rates | Appears to occur more frequently with Abarelix compared to active controls over time. | researchgate.net |

| Escape from castration | More common with Abarelix than with active controls, with a significantly shorter time to escape observed. | researchgate.net |

| Reduction in overall efficacy over time | Patients may experience a decrease in the drug's effectiveness during prolonged therapy. | fda.gov |

Investigation of Non-Gonadotropic Effects of this compound

Beyond its primary action on the hypothalamic-pituitary-gonadal (HPG) axis, GnRH and its analogs, including antagonists, have been found to exert effects in extrapituitary tissues and various cancer cells. Research into these non-gonadotropic effects is crucial for a comprehensive understanding of this compound's biological activity.

Analysis of Paradoxical Agonist-like Activity in Extrapituitary Tissues and Tumor Cells

Intriguingly, GnRH analogs that act as antagonists at the pituitary GnRH receptor can sometimes exhibit agonist-like effects in peripheral tissues and tumor cells unimi.it. This paradoxical activity involves GnRH antagonists potentially exerting antiproliferative effects on tumor cells through mechanisms that mimic agonistic stimulation unimi.it. The precise molecular basis for this dual behavior remains an area of active investigation unimi.it. GnRH receptors are known to be expressed in a wide array of extrapituitary tissues and tumor types, including those not directly related to the reproductive system mdpi.com. In cancer cells, the activation of GnRH receptors by both agonists and antagonists has been linked to antiproliferative and pro-apoptotic outcomes, often mediated by signaling pathways such as the Gαi/cAMP cascade, PI3K, and MAPK mdpi.comresearchgate.net. Elucidating how this compound engages with these pathways in non-pituitary contexts is essential for understanding its full therapeutic potential and any unintended biological consequences.

Elucidation of Molecular Mechanisms Underlying Off-Target Interactions

While this compound is designed to be a specific GnRH receptor antagonist, the complex nature of peptide therapeutics raises the possibility of off-target interactions. The presence of GnRH receptors in diverse tissues mdpi.com suggests that this compound's primary mechanism could be engaged in these locations, leading to effects beyond the HPG axis. The molecular underpinnings of these interactions, including potential binding to other receptors or modulation of signaling pathways not directly related to GnRH, warrant thorough investigation. Research into the broader signaling landscape of GnRH peptides, such as the observed antiproliferative and pro-apoptotic effects of GnRH-II on prostate cancer cells researchgate.net, highlights the potential for complex interactions that may not be fully characterized. Understanding these potential off-target effects is critical for a complete safety and efficacy profile.

Application of Computational Chemistry and Modeling

Computational chemistry and advanced modeling techniques offer powerful tools to investigate the molecular interactions, pharmacokinetic properties, and potential therapeutic applications of peptide drugs like this compound.

Molecular Docking and Dynamics Simulations with GnRH Receptor

Molecular docking and dynamics simulations are indispensable for visualizing and analyzing the binding of this compound to its target, the GnRH receptor. These computational methods allow researchers to predict binding affinities, identify key interaction points, and understand the conformational changes that occur upon ligand binding fda.govrxlist.com. For instance, this compound exhibits a high affinity for the rat pituitary LHRH receptor (KD = 0.1 nM) fda.govrxlist.com. All-atom molecular dynamics (AA-MD) simulations provide insights into molecular-level events over short timescales, aiding in the study of interactions and aggregation behaviors of peptides acs.org. Such simulations are crucial for characterizing the precise molecular interactions between this compound and the GnRH receptor, informing the design of next-generation analogs with improved binding characteristics or modified pharmacological profiles.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Peptide Analogs